molecular formula C7H11N3O3 B8240233 2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol

2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol

Cat. No.: B8240233
M. Wt: 185.18 g/mol
InChI Key: PPALJANFDIDXDN-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol is a chemical compound that features a pyrazole ring substituted with a nitro group and a hydroxyl group on a propanol backbone

Properties

IUPAC Name

2-methyl-2-(4-nitropyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,5-11)9-4-6(3-8-9)10(12)13/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPALJANFDIDXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitro-1H-pyrazole with 2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one.

    Reduction: Formation of 2-methyl-2-(4-amino-1H-pyrazol-1-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol exerts its effects depends on its specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with various molecular targets, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol
  • 2-methyl-2-(4-chlorophenyl)-1H-pyrazol-1-yl)propan-1-ol

Uniqueness

2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the pyrazole ring, which imparts distinct chemical and biological properties

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